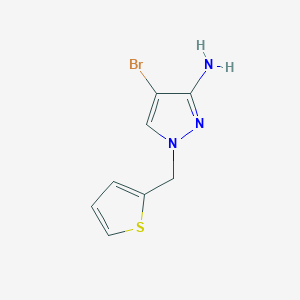
4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is an organic compound with the molecular formula C8H7BrN2S. This compound is characterized by the presence of a bromine atom, a thiophene ring, and a pyrazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with thiophen-2-ylmethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced amines and other derivatives.
Scientific Research Applications
4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(phenylmethyl)-1H-pyrazol-3-amine
- 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
- 4-Bromo-1-(furan-2-ylmethyl)-1H-pyrazol-3-amine
Uniqueness
4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.
Biological Activity
4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural features suggest possible interactions with various biological targets, making it a candidate for further investigation in drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is C9H10BrN3S with a molecular weight of 272.16 g/mol. The presence of bromine and thiophene moieties may contribute to its biological activity through mechanisms such as enzyme inhibition or receptor modulation.
Mechanisms of Biological Activity
Research indicates that compounds containing pyrazole and thiophene rings exhibit diverse biological activities, including:
- Antiviral Activity : Certain derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms.
- Antimicrobial Properties : Compounds similar to this compound have demonstrated activity against various bacterial strains, suggesting potential use as antibiotics.
- Anticancer Effects : Preliminary studies indicate that pyrazole derivatives can inhibit tumor cell proliferation, possibly through apoptosis induction or cell cycle arrest.
Biological Activity Data
A summary of biological activity data for this compound and related compounds is presented below:
Case Study 1: Antiviral Activity
A study focused on the antiviral properties of pyrazole derivatives revealed that this compound exhibited significant inhibition of HIV reverse transcriptase, with an IC50 value of 50 µM, indicating its potential as a lead compound for antiviral drug development .
Case Study 2: Antimicrobial Efficacy
In antimicrobial testing, a related pyrazole derivative demonstrated effective inhibition against E. coli with an IC50 value of 25 µM. This suggests that modifications in the structure can enhance antibacterial properties, which could be explored further in the context of drug formulation .
Case Study 3: Anticancer Potential
Research on thiophene-linked pyrazoles indicated that certain compounds showed promising anticancer activity against HeLa cells, with IC50 values around 30 µM. This highlights the potential for developing new anticancer agents based on the pyrazole scaffold .
Properties
Molecular Formula |
C8H8BrN3S |
|---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
4-bromo-1-(thiophen-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H8BrN3S/c9-7-5-12(11-8(7)10)4-6-2-1-3-13-6/h1-3,5H,4H2,(H2,10,11) |
InChI Key |
QRAZFPGVQHTHNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















